molecular formula C45H70N12O14S2 B1678128 Oxytocin acetate CAS No. 6233-83-6

Oxytocin acetate

Cat. No. B1678128
CAS RN: 6233-83-6
M. Wt: 1067.2 g/mol
InChI Key: DSZOEVVLZMNAEH-BXUJZNQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxytocin acetate is an analog of oxytocin, a hormone that stimulates the uterus during labor . It is synthesized by chemically conjugating oxytocin with acetic acid . The stability of this molecule has been proven to be higher than that of oxytocin . Oxytocin is a hormone that is used to induce labor or strengthen uterine contractions, or to control bleeding after childbirth .


Molecular Structure Analysis

Oxytocin in interaction with Cu2+ was determined by NMR, showing which atoms of the peptide are involved in binding . The structure of oxytocin is also visualized using Forge visualization software .

Scientific Research Applications

Neurochemical Effects in Autism

Oxytocin acetate has been investigated for its therapeutic potential in autism, particularly for addressing social and communication deficits. A study by Aoki et al. (2014) demonstrated that oxytocin could mitigate autistic behavioral deficits by restoring activity in the ventromedial prefrontal cortex (vmPFC). This effect was observed during a socio-communication task and was further supported by the association between oxytocin-induced changes in N-acetylaspartate (NAA) levels in the vmPFC and improvements in socio-communication difficulties (Aoki et al., 2014).

Emotional Face Processing

The effects of oxytocin on emotional face processing have been explored, showing that oxytocin can modulate brain activity in response to social emotional stimuli. Domes et al. (2010) found that oxytocin enhanced the blood-oxygen-level-dependent (BOLD) signal in the amygdala, fusiform gyrus, superior temporal gyrus, and inferior frontal gyrus in response to emotional faces in women, suggesting a gender-specific response to oxytocin that may influence social cognition (Domes et al., 2010).

Social Behavior in Prairie Voles

Research on prairie voles has provided insights into the long-term effects of oxytocin on social behavior. Bales et al. (2013) observed that while acute oxytocin administration increased social behavior, long-term treatment had the opposite effect, highlighting the complexity of oxytocin's impact on social bonding and the importance of considering dose and treatment duration (Bales et al., 2013).

Anxiety and Social Fear

Oxytocin's role in regulating general and social anxiety has been a subject of research. Neumann and Slattery (2016) reviewed preclinical studies indicating oxytocin's capacity to modulate anxiety-related behaviors and social fear conditioning, proposing its therapeutic potential for anxiety disorders, especially those with a social component (Neumann & Slattery, 2016).

Eating Behaviour and Metabolism

Oxytocin's influence extends to eating behavior and metabolism. Lawson (2017) reviewed evidence linking oxytocin to reduced food intake, increased energy expenditure, and improved glucose homeostasis in humans, highlighting its potential as a therapeutic target for metabolic disorders including obesity and diabetes mellitus (Lawson, 2017).

Safety And Hazards

Oxytocin acetate may cause skin irritation and/or dermatitis. It may also cause an allergic reaction. If swallowed, it may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Recent advances from human and animal research provide converging evidence for functionally relevant effects of the intranasal oxytocin administration route, suggesting that direct nose-to-brain delivery underlies the behavioral effects of oxytocin on social cognition and behavior . This opens up potential future directions for the use of oxytocin in psychiatric applications .

properties

IUPAC Name

acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H66N12O12S2.C2H4O2/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59;1-2(3)4/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64);1H3,(H,3,4)/t22-,25-,26-,27-,28-,29-,30-,31-,35-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZOEVVLZMNAEH-BXUJZNQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H70N12O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046552
Record name Oxytocin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1067.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxytocin acetate

CAS RN

6233-83-6
Record name Oxytocin acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006233836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxytocin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxytocin, monoacetate (salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.770
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxytocin acetate
Reactant of Route 2
Oxytocin acetate
Reactant of Route 3
Oxytocin acetate
Reactant of Route 4
Oxytocin acetate
Reactant of Route 5
Oxytocin acetate
Reactant of Route 6
Oxytocin acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.